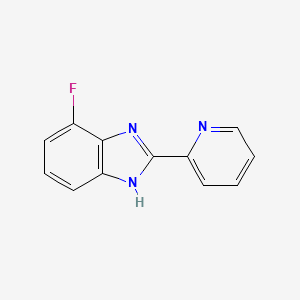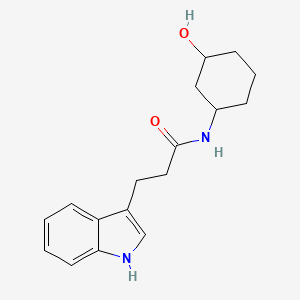![molecular formula C13H15N3O4S B7575919 4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid is a chemical compound commonly referred to as MPA. It is a widely studied chemical compound that has shown promising results in various scientific research applications.
Mécanisme D'action
MPA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPA has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
MPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPA for lab experiments is its relatively low toxicity compared to other chemical compounds used in research. However, MPA has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, MPA may have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of MPA. Another potential direction is the investigation of the effects of MPA on other diseases, such as neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for MPA could lead to its broader use in scientific research.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 4-(chloromethyl)benzoic acid with 5-methyl-1H-pyrazole-4-sulfonamide in the presence of a base, followed by methylation of the resulting amine with methyl iodide. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, MPA has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(7-14-15-9)21(19,20)16(2)8-10-3-5-11(6-4-10)13(17)18/h3-7H,8H2,1-2H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKPGABXPAIRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)